B1575090 Cancer/testis antigen 2 (ORF2 (1-11))

Cancer/testis antigen 2 (ORF2 (1-11))

カタログ番号 B1575090
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 2

科学的研究の応用

Immunogenicity and Vaccine Development

Cancer/testis (CT) antigens, including CTA2, exhibit a highly restricted expression profile, being predominantly found in male germ cells within the testis and certain cancers, but not in adult somatic tissues. This expression pattern makes them ideal targets for cancer immunotherapy. Spontaneous humoral and cell-mediated immune responses against several CT antigens, such as NY-ESO-1, MAGE-A, and SSX antigens, have been observed in cancer patients. The discovery of CT antigens has directly led to the development of antigen-specific cancer vaccines, with clinical trials focusing on antigens like MAGE-A and NY-ESO-1 already underway (Scanlan et al., 2002).

Expression in Various Cancers

Research employing oligonucleotide technology has identified genes in melanoma and soft tissue sarcoma (STS) that display a cancer-testis/GCA expression profile. Among these findings are the expressions of PRAME and NY-ESO-1 in myxoid/round cell liposarcoma, and SSX2 and members of the GAGE family in malignant fibrous histiocytoma. This indicates the wide applicability of CT antigens, including CTA2, as biomarkers and therapeutic targets across different cancer types (Segal et al., 2005).

Hormone-Receptor Negative and High-Grade Breast Cancers

CT antigens are preferentially expressed in hormone receptor-negative and high-grade breast cancer, suggesting their potential in targeted immunotherapy for these cancers. The expression of CT antigens, such as MAGEA, CT7, NY-ESO-1, CT10, and CT45, was significantly more frequent in ER-negative cancers compared to ER-positive ones, presenting a new avenue for therapeutic interventions in breast cancer subtypes that are often challenging to treat (Chen et al., 2011).

Interaction and Function in Cancer

CTA2, like other cancer/testis antigens, has been explored for its function in cancer progression. For instance, the interaction between TEX19 (a cancer-testis antigen) and LIRE1 has been studied for its role in restricting the mobilization of LINE-1 elements in the genome, highlighting a potential therapeutic drug target in managing cancer's genetic instability (Alzahrani et al., 2021).

特性

配列

MLMAQEALAFL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 2 (ORF2 (1-11))

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。